Enhanced Acidity of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid vs. 4-(1H-pyrazol-3-yl)benzoic acid
The 2-fluoro substituent significantly increases the acidity of the benzoic acid moiety compared to its non-fluorinated positional isomer, 4-(1H-pyrazol-3-yl)benzoic acid. The predicted pKa for 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid is 3.02±0.10 , whereas the predicted pKa for the 4-positional isomer is 3.92±0.10 .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.02 ± 0.10 (Predicted) |
| Comparator Or Baseline | 4-(1H-pyrazol-3-yl)benzoic acid: 3.92 ± 0.10 (Predicted) |
| Quantified Difference | 0.90 pKa units (approx. 8-fold increase in Ka) |
| Conditions | Predicted values based on chemical structure |
Why This Matters
A lower pKa indicates a stronger acid, which directly influences the compound's ionization state, solubility, and potential for forming salt bridges in a biological target, making it a distinct chemical probe.
